3-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide
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Overview
Description
3-Methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide is an organic compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide typically involves the formation of the tetrazole ring through a [3+2] cycloaddition reaction between an azide and a nitrile. One common method involves the reaction of 3-methylbenzonitrile with sodium azide in the presence of a suitable catalyst . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to achieve high yields . The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield tetrazole N-oxides, while reduction can produce amines .
Scientific Research Applications
3-Methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to enzymes and receptors in a similar manner . This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
5-Phenyltetrazole: Similar in structure but lacks the methyl group on the benzene ring.
1-Phenyl-1H-tetrazole: Similar tetrazole ring but with different substitution patterns on the benzene ring.
Uniqueness: 3-Methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide is unique due to the presence of both the methyl and phenyl groups, which can influence its chemical reactivity and biological activity . The specific substitution pattern can enhance its ability to interact with molecular targets and improve its pharmacokinetic properties .
Properties
CAS No. |
651769-91-4 |
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Molecular Formula |
C15H13N5O |
Molecular Weight |
279.30 g/mol |
IUPAC Name |
3-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C15H13N5O/c1-10-9-11(7-8-13(10)14-17-19-20-18-14)15(21)16-12-5-3-2-4-6-12/h2-9H,1H3,(H,16,21)(H,17,18,19,20) |
InChI Key |
FOYNECCTSNXZPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2)C3=NNN=N3 |
Origin of Product |
United States |
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